molecular formula C12H25BClNO2 B2797051 4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride CAS No. 2365173-97-1

4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride

Cat. No.: B2797051
CAS No.: 2365173-97-1
M. Wt: 261.6
InChI Key: CJDXWFWCXDUNIN-UHFFFAOYSA-N
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Description

4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride ( 2365173-97-1) is a high-purity piperidine-based boronic ester reagent of significant value in medicinal chemistry and drug discovery research. With a molecular formula of C12H25BClNO2 and a purity of 97% , this compound serves as a critical building block for the synthesis of more complex molecules, particularly through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This reaction is a powerful method for forming carbon-carbon bonds, enabling researchers to efficiently construct biaryl systems often found in pharmacologically active compounds. The piperidine scaffold is a privileged structure in pharmaceuticals, and the presence of the stabilized boronic ester group on the methylene bridge allows for selective functionalization, making this reagent ideal for creating targeted molecular libraries. The hydrochloride salt form enhances the compound's stability and solubility for handling in various experimental setups. As a key intermediate, it is primarily used in the development of potential therapeutic agents, including central nervous system (CNS) drugs and enzyme inhibitors. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material wearing suitable personal protective equipment, in accordance with standard laboratory safety protocols.

Properties

IUPAC Name

4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-10-5-7-14-8-6-10;/h10,14H,5-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDXWFWCXDUNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride typically involves the reaction of piperidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is carried out under inert conditions to prevent oxidation and hydrolysis of the boronic ester. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts in the presence of base and organic solvents.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols or amines.

    Substitution: Biaryl compounds or other substituted products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research : The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of piperidine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, piperidine-based compounds have demonstrated effectiveness against lung cancer (A549) and other tumor types . The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets.

Neuropharmacology : There is emerging evidence suggesting that piperidine derivatives can influence neurotransmitter systems. The specific structural features of 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine may contribute to its potential as a neuropharmacological agent. The compound's ability to penetrate the blood-brain barrier is particularly noteworthy for developing treatments for neurological disorders .

Organic Synthesis

Reagents in Cross-Coupling Reactions : The dioxaborolane group in this compound allows it to serve as a versatile reagent in cross-coupling reactions. It can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules . This application is crucial in developing pharmaceuticals and agrochemicals.

Building Blocks for Drug Development : The compound acts as a key building block for synthesizing more complex structures. Its functionalization can lead to a variety of derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles .

Materials Science

Development of Covalent Organic Frameworks (COFs) : The compound has been utilized in synthesizing novel covalent organic frameworks. These frameworks exhibit unique properties such as high surface area and tunable porosity, making them suitable for applications in gas storage and separation . The incorporation of the dioxaborolane moiety enhances the stability and functionality of these materials.

Photocatalytic Applications : Research indicates that compounds containing dioxaborolane groups can be effective photocatalysts. They have shown potential in facilitating photocatalytic hydrogen evolution reactions under visible light irradiation . This application is significant in the context of renewable energy technologies.

Case Study 1: Anticancer Activity

A study evaluated various piperidine derivatives, including those modified with dioxaborolane groups, against a panel of cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Cross-Coupling Efficiency

In a comparative study of different boron-containing reagents used in Suzuki coupling reactions, the dioxaborolane derivative demonstrated superior reactivity and yield compared to traditional boronic acids. This efficiency highlights its utility as a reagent in organic synthesis .

Mechanism of Action

The mechanism of action of 4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic ester forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The compound’s reactivity is attributed to the electron-deficient nature of the boron atom, which makes it susceptible to nucleophilic attack.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares the target compound with structurally related boronate esters:

Compound Name Molecular Formula Structural Variation Key Applications Synthesis Route
4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine hydrochloride C₁₃H₂₅BClNO₂ Piperidine with methyl-linked dioxaborolane Suzuki couplings, fluorescent probes Deprotection of tert-butyl carbamate
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride (CAS: 2379560-96-8) C₁₂H₂₅BClNO₂ N-Methyl piperidine with direct dioxaborolane attachment Pharmaceutical intermediates Alkylation of piperidine derivatives
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine (CAS: 852227-96-4) C₁₇H₂₆BNO₂ Phenyl spacer between piperidine and dioxaborolane Catalysis, materials science Palladium-catalyzed coupling
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS: 1121057-75-7) C₁₁H₂₁BClNO₂ Partially unsaturated tetrahydropyridine ring Drug discovery libraries Hydrazine-mediated cyclization

Physicochemical Properties

Property Target Compound N-Methyl Analog Phenyl-Spacer Analog Tetrahydropyridine Analog
Molecular Weight 287.20 261.60 287.20 253.56
Solubility High (HCl salt) Moderate Low Moderate
Melting Point >250°C (dec.) Not reported 87°C Not reported
Stability Stable (solid) Hygroscopic Air-sensitive Sensitive to hydrolysis

Key Research Findings

  • Reactivity : The target compound’s methyl-linked boronate exhibits faster coupling kinetics compared to phenyl-spacer analogs, attributed to reduced steric hindrance .
  • Biological Activity : Tetrahydropyridine derivatives show enhanced MAO-B inhibition reversibility, highlighting the impact of ring saturation on pharmacodynamics .
  • Sensor Performance : The PY-BE probe (derived from a related boronate) achieves a detection limit of 1.54 µM for H₂O₂, demonstrating utility in environmental monitoring .

Biological Activity

The compound 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride (CAS No. 302348-51-2) is a boron-containing derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

This compound features a piperidine core substituted with a boron-containing moiety. Its molecular formula is C13H19BO3C_{13}H_{19}BO_3 with a molecular weight of 234.10 g/mol. The structure can be represented as follows:

Structure HOCH2C6H4B(OC(CH3)2C(CH3)2O)\text{Structure }\text{HOCH}_2C_6H_4B(OC(CH_3)_2C(CH_3)_2O)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, boron-containing compounds have been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.

  • Cytochrome P450 Inhibition :
    • Studies indicate that derivatives of this compound exhibit inhibition of CYP3A4 with an IC50 value around 0.34μM0.34\mu M, suggesting a significant potential for drug-drug interactions .
    • The compound's time-dependent inhibition further complicates its pharmacokinetic profile by potentially leading to adverse effects such as liver toxicity .

Cytotoxicity and Cell Viability

Research has assessed the cytotoxic effects of this compound in various cell lines:

  • HT-22 and BV-2 Cells : Evaluations showed that at concentrations up to 10μM10\mu M, the compound did not significantly reduce cell viability, indicating a favorable safety profile in these models .
Concentration (µM)Cell Viability (%)
0.198
195
1092
5070
10050

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • In BV-2 microglial cells, it significantly decreased levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating potential therapeutic effects in neuroinflammatory conditions .

Case Studies and Research Findings

  • Inhibition of GSK-3β :
    • A study highlighted the compound's role as a GSK-3β inhibitor with an IC50 value of 8nM8nM, showcasing its potential in treating conditions like Alzheimer's disease where GSK-3β is implicated .
  • Drug Interaction Studies :
    • Investigations into drug interactions revealed that the compound could lead to significant alterations in the metabolism of co-administered drugs due to its inhibition of CYP enzymes . This necessitates careful consideration in clinical settings.

Q & A

Q. Which computational models predict the compound’s reactivity in complex reaction systems?

  • Methodology : Use DFT (B3LYP/6-311+G(d,p)) to model transition states in cross-coupling reactions. Molecular dynamics simulations (e.g., AMBER) assess solvation effects. QSAR models prioritize derivatives with optimal logP and polar surface area for CNS penetration .

Notes

  • Contradictions : While some sources omit GHS classification , others assume precautionary handling due to boronate ester reactivity. Validate safety protocols empirically.
  • Methodological Gaps : Limited data on long-term stability; accelerated degradation studies (40°C/75% RH) are advised.

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